molecular formula C15H16ClN3 B11999446 4-Pyrimidinamine, 6-chloro-2-methyl-N-(phenylmethyl)-5-(2-propenyl)- CAS No. 85826-37-5

4-Pyrimidinamine, 6-chloro-2-methyl-N-(phenylmethyl)-5-(2-propenyl)-

Cat. No.: B11999446
CAS No.: 85826-37-5
M. Wt: 273.76 g/mol
InChI Key: CJOZWYPAQFUNMT-UHFFFAOYSA-N
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Description

The compound 4-Pyrimidinamine, 6-chloro-2-methyl-N-(phenylmethyl)-5-(2-propenyl)- (hereafter referred to as Compound A) is a substituted pyrimidine derivative. Its structure features:

  • A 6-chloro substituent at position 6 of the pyrimidine ring.
  • A 2-methyl group at position 2.
  • A benzyl (N-(phenylmethyl)) group at the 4-amino position.
  • An allyl (2-propenyl) group at position 5.

Properties

CAS No.

85826-37-5

Molecular Formula

C15H16ClN3

Molecular Weight

273.76 g/mol

IUPAC Name

N-benzyl-6-chloro-2-methyl-5-prop-2-enylpyrimidin-4-amine

InChI

InChI=1S/C15H16ClN3/c1-3-7-13-14(16)18-11(2)19-15(13)17-10-12-8-5-4-6-9-12/h3-6,8-9H,1,7,10H2,2H3,(H,17,18,19)

InChI Key

CJOZWYPAQFUNMT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)CC=C)NCC2=CC=CC=C2

solubility

5.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinamine, 6-chloro-2-methyl-N-(phenylmethyl)-5-(2-propenyl)- typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines, which undergo various chemical transformations such as halogenation, alkylation, and amination.

    Alkylation: The addition of a methyl group at the 2nd position.

    Substitution: The attachment of a phenylmethyl group to the nitrogen atom and a propenyl group at the 5th position.

Industrial Production Methods

Industrial production methods may involve the use of catalysts, high-pressure reactors, and continuous flow systems to optimize yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidines.

Scientific Research Applications

Medicinal Chemistry

4-Pyrimidinamine has garnered attention for its potential therapeutic applications. The compound's structural characteristics suggest possible interactions with biological targets, leading to pharmacological effects. Research indicates that derivatives of pyrimidines often exhibit anticancer, antiviral, and anti-inflammatory properties.

  • Anticancer Activity : Studies have shown that compounds similar to 4-Pyrimidinamine can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.
  • Antiviral Properties : The unique structure may allow for interaction with viral proteins, potentially leading to the development of antiviral agents.

Materials Science

The compound's chemical structure allows for its use in developing novel materials with specific properties. For instance, it could be utilized in creating polymeric materials or coatings that require specific thermal or mechanical properties.

  • Polymer Synthesis : The reactivity of the chlorine atom can facilitate polymerization reactions, leading to new polymeric materials with tailored functionalities.
  • Coatings : Research into surface coatings using pyrimidine derivatives has shown promise in enhancing durability and resistance to environmental factors.

Biological Studies

Interaction studies involving 4-Pyrimidinamine are crucial for understanding its pharmacokinetics and pharmacodynamics. These studies help determine how the compound behaves in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

  • Pharmacokinetics : Understanding how the compound is processed in the body can inform dosage and efficacy.
  • Pharmacodynamics : Investigating how 4-Pyrimidinamine affects cellular pathways can lead to insights into its therapeutic potential.

Mechanism of Action

The mechanism of action of 4-Pyrimidinamine, 6-chloro-2-methyl-N-(phenylmethyl)-5-(2-propenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

(a) Substituent Effects at Position 5
  • This contrasts with propynyl (C≡CH) in ’s compound, which is more electron-withdrawing and may reduce bioavailability due to higher polarity .
(b) N-Substituent Variations
  • N-Benzyl group in Compound A provides moderate steric bulk compared to N-cyclopentyl () or N-(4-chlorophenyl) (). The benzyl group balances lipophilicity and metabolic stability .
  • Secondary amines (e.g., piperazinyl in ) introduce basicity, which can influence solubility and cellular uptake .

Table 2: Physicochemical Properties and Stability

Compound ClogP* Hydrogen Bond Donors/Acceptors Stability Notes
Compound A ~3.2 2 Donors, 3 Acceptors Allyl group may oxidize over time
Compound ~4.1 3 Donors, 4 Acceptors Stable crystalline form
Compound ~2.8 2 Donors, 3 Acceptors Propynyl group increases acidity

*Calculated using fragment-based methods.

Biological Activity

4-Pyrimidinamine, 6-chloro-2-methyl-N-(phenylmethyl)-5-(2-propenyl)- is a synthetic organic compound belonging to the pyrimidine family, with the molecular formula C16H18ClN3C_{16}H_{18}ClN_3. This compound features a unique structure that includes a pyrimidine ring substituted with a chlorine atom, a methyl group, a phenylmethyl group, and a propenyl group, which may confer distinct biological activities. The exploration of its biological activity is crucial for potential applications in pharmaceuticals and materials science.

Chemical Structure and Properties

The structural characteristics of 4-Pyrimidinamine play a significant role in its biological activity. The presence of the chlorine atom and nitrogen atoms in the pyrimidine ring can influence its reactivity and interactions with biological molecules. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC16H18ClN3
Molecular Weight303.78 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds similar to 4-Pyrimidinamine exhibit significant antibacterial and antimycobacterial activities. For instance, studies on pyrimidine derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds suggest promising antimicrobial potential.

  • Case Study : A study evaluated the antibacterial activity of several pyrimidine derivatives, revealing that compounds with similar structural features to 4-Pyrimidinamine demonstrated notable activity against Gram-positive and Gram-negative bacteria. The most potent derivatives had MIC values ranging from 10μg/mL10\mu g/mL to 50μg/mL50\mu g/mL against tested strains .

Enzyme Inhibition

Enzyme inhibition studies have also been conducted on pyrimidine derivatives. Compounds bearing similar functional groups have been investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease.

  • Findings : In vitro assays showed that certain derivatives inhibited AChE effectively, with IC50 values indicating strong enzyme inhibition potential. For example, some derivatives achieved IC50 values below 10μM10\mu M, suggesting that modifications in the substituents could enhance their inhibitory effects .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 4-Pyrimidinamine is essential for understanding its potential therapeutic applications. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) are critical for evaluating the safety and efficacy of this compound.

  • Toxicity Assessment : Preliminary toxicity studies using hemolytic assays indicated that certain derivatives were non-toxic at concentrations up to 200μmol/L200\mu mol/L. This suggests a favorable safety profile for further development .

Comparative Analysis with Related Compounds

To understand the unique biological activity of 4-Pyrimidinamine, it is useful to compare it with other structurally similar compounds. Here is a comparison table illustrating some related compounds:

Compound NameStructureUnique Features
5-Chloro-6-methyl-N-(2-phenylethyl)-2-pyridin-2-ylpyrimidin-4-amineC18H17ClN4Contains a pyridine ring
N-benzyl-2-chloro-5-methylpyrimidin-4-amineC12H12ClN3Lacks propenyl substitution
6-Chloro-N-methyl-2-phenyl-4-pyrimidinamineC11H10ClN3Similar amine structure

This comparative analysis highlights how variations in substitution patterns can influence biological activity and chemical properties.

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